3-Phenyl-2-(undec-10-enamido)propanoic acid
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Overview
Description
Undecylenoyl phenylalanine is a chemical compound known for its role in skin conditioning and lightening agents. It is a substituted amino acid derivative used in various cosmetic products to regulate skin pigmentation and improve skin tone. This compound is often marketed under the commercial name Sepiwhite and is recognized for its ability to inhibit melanin production, thereby contributing to a fairer complexion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecylenoyl phenylalanine typically involves the reaction of undecylenic acid with phenylalanine. The process begins with the activation of undecylenic acid, followed by its coupling with phenylalanine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of undecylenoyl phenylalanine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is obtained as a white powder, which is then formulated into various cosmetic products .
Chemical Reactions Analysis
Types of Reactions
Undecylenoyl phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert undecylenoyl phenylalanine into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and various substituted phenylalanine compounds.
Scientific Research Applications
Undecylenoyl phenylalanine has a wide range of scientific research applications, including:
Cosmetic Industry: It is widely used in skin-lightening products to reduce hyperpigmentation and improve skin tone.
Medical Research: The compound is studied for its potential therapeutic effects in treating conditions like melasma and age spots.
Biological Research: Researchers explore its role in cellular processes related to melanin synthesis and its potential as a tool for studying pigmentation disorders.
Industrial Applications: Beyond cosmetics, undecylenoyl phenylalanine is investigated for its potential use in other industries, such as pharmaceuticals and biotechnology.
Mechanism of Action
Undecylenoyl phenylalanine exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone (α-MSH). It competitively binds to the melanocortin-1 receptor (MC1-R) on melanocytes, preventing α-MSH from activating the receptor. This inhibition reduces the activity of tyrosinase, an enzyme crucial for melanin production. As a result, melanin synthesis is decreased, leading to a lighter skin tone .
Comparison with Similar Compounds
Undecylenoyl phenylalanine is unique compared to other skin-lightening agents due to its specific mechanism of action and effectiveness at low concentrations. Similar compounds include:
Nicotinamide (Niacinamide): Another skin-lightening agent that works by inhibiting the transfer of melanin to skin cells.
Hydroquinone: A well-known depigmenting agent that inhibits tyrosinase but has potential side effects with prolonged use.
Arbutin: A natural compound that also inhibits tyrosinase but is less potent than undecylenoyl phenylalanine.
Undecylenoyl phenylalanine stands out due to its safety profile and effectiveness in reducing pigmentation without significant side effects .
Properties
IUPAC Name |
3-phenyl-2-(undec-10-enoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBWWWVNZWFNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019713 |
Source
|
Record name | N-Undec-10-enoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420805-16-9 |
Source
|
Record name | N-Undec-10-enoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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